molecular formula C23H24N2O2 B2445445 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide CAS No. 1797083-15-8

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide

Cat. No.: B2445445
CAS No.: 1797083-15-8
M. Wt: 360.457
InChI Key: HUKQHIFEYYMETC-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide is a synthetically designed chemical compound of significant interest in biomedical research, particularly in the field of oncology and kinase biology. This acetamide derivative features a naphthalene moiety linked to a phenyl ring substituted with a 3-methoxypyrrolidine group, a structural motif commonly found in compounds with demonstrated biological activity . Compounds with similar structural frameworks, particularly those containing the naphthalene-acetamide pharmacophore, have shown promising antiproliferative properties in preclinical research. Studies on structurally related N-(naphthalen-2-yl)acetamide derivatives have demonstrated specific cytotoxicity against human cancer cell lines, including nasopharyngeal (NPC-TW01) and renal carcinomas, with some compounds exhibiting IC50 values in the sub-micromolar range . The mechanism of action for this class of compounds may involve modulation of kinase signaling pathways, as pyrrolidine-containing structures are frequently employed in the design of kinase-targeted molecular probes . The 3-methoxypyrrolidine component may contribute to enhanced solubility and bioavailability profiles compared to unsubstituted analogs. This compound is provided exclusively for research purposes in laboratory settings. It is intended for use in biochemical research, cell-based assays, and target validation studies. NOT FOR HUMAN OR VETERINARY USE. All necessary safety data sheets and handling documentation are provided with purchase. Researchers should consult the product documentation for specific storage requirements, handling precautions, and compatibility information prior to use in experimental protocols.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-27-21-13-14-25(16-21)20-11-9-19(10-12-20)24-23(26)15-18-7-4-6-17-5-2-3-8-22(17)18/h2-12,21H,13-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKQHIFEYYMETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the naphthalene moiety and the acetamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyano-1-phenyl)pyrrolidine derivatives: These compounds share a similar pyrrolidine structure but differ in their functional groups and overall molecular architecture.

    Naphthopyran derivatives: Compounds with a naphthalene moiety and varying substituents, used in different applications.

Uniqueness

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility makes it a valuable compound for diverse research applications.

Biological Activity

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a naphthalene moiety , and an acetamide group , which contribute to its diverse biological applications. The molecular formula is C23H24N2O2C_{23}H_{24}N_{2}O_{2}, and its IUPAC name is N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular responses.
  • Enzyme Modulation : It has shown potential in modulating the activity of certain enzymes, which can lead to therapeutic effects in various biological systems.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antidepressant Effects : Studies suggest potential antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers, indicating potential use in inflammatory diseases.
  • Antitumor Activity : Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

In Vitro Studies

In vitro assays have demonstrated the following:

Study TypeFindings
Cytotoxicity AssaysExhibited significant cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7).
Receptor Binding StudiesShowed affinity for serotonin receptors, suggesting a mechanism for antidepressant activity.
Enzyme Inhibition AssaysInhibited specific enzymes involved in inflammatory pathways.

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects:

  • Behavioral Tests : In rodent models, this compound demonstrated reduced depressive-like behaviors when administered chronically.
  • Biomarker Analysis : Analysis of serum inflammatory markers indicated a reduction in pro-inflammatory cytokines following treatment with the compound.

Case Studies

Several case studies have highlighted its potential applications:

  • Case Study 1 : A study involving chronic administration in mice showed significant improvements in depression-like behavior compared to control groups.
  • Case Study 2 : Observations from cancer cell line experiments indicated selective cytotoxicity, prompting further exploration into its use as an anticancer agent.

Q & A

Q. What are the key synthetic routes for N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation : Coupling a naphthalene acetic acid derivative with a substituted phenylamine intermediate.
  • Pyrrolidine Functionalization : Introducing the 3-methoxypyrrolidin-1-yl group via nucleophilic substitution or reductive amination. Critical parameters include temperature (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalysts (e.g., HATU or EDCI for coupling reactions). Purification often employs column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination using software like SHELXL .
  • HPLC : To assess purity (>95% is standard for pharmacological studies) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often involves:

  • In vitro binding assays : Radioligand displacement studies to assess affinity for neurotransmitter transporters (e.g., serotonin or dopamine transporters).
  • Functional assays : Electrophysiology or fluorescence-based methods to test ion channel modulation (e.g., calcium flux assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. Strategies include:

  • Dose-response validation : Repeating assays across multiple concentrations and replicates.
  • Metabolic stability testing : Using liver microsomes or hepatocytes to identify degradation products that might interfere with activity .
  • Structural analogs comparison : Testing derivatives to isolate pharmacophore contributions .

Q. What computational and experimental approaches are used to determine its binding mode with target proteins?

  • Molecular Docking : Preliminary modeling with software like AutoDock or Schrödinger Suite to predict binding pockets.
  • Co-crystallization : X-ray diffraction studies with purified protein targets (e.g., kinases or GPCRs) using SHELX for refinement .
  • Mutagenesis Studies : Validating predicted interactions by introducing point mutations in target proteins .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, half-life) be optimized for in vivo studies?

  • Lipophilicity adjustments : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility.
  • Prodrug strategies : Masking polar groups with labile esters to enhance membrane permeability.
  • Metabolic blocking : Fluorine substitution at vulnerable positions to reduce CYP450-mediated degradation .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

  • Fragment-based design : Systematic modification of the pyrrolidine, naphthyl, or acetamide moieties.
  • Bioisosteric replacement : Swapping the methoxy group with ethoxy or halogen atoms to probe electronic effects.
  • 3D-QSAR modeling : Using CoMFA or CoMSIA to correlate structural features with activity data .

Data Analysis and Methodological Challenges

Q. How should researchers address low reproducibility in synthesis yields?

  • Reaction monitoring : In-line FTIR or LC-MS to track intermediate formation.
  • Catalyst screening : Testing alternatives (e.g., Pd/C vs. Ni catalysts for hydrogenation steps).
  • Scale-up protocols : Ensuring consistent stirring rates and temperature gradients in batch reactors .

Q. What methods validate target engagement in complex biological systems (e.g., brain tissue)?

  • Photoaffinity labeling : Incorporating a photoreactive group (e.g., diazirine) to crosslink the compound to its target.
  • Click chemistry : Attaching a biotin or fluorophore tag for pull-down assays or imaging .

Q. How can off-target effects be minimized during functional studies?

  • Selectivity profiling : Screening against panels of related targets (e.g., kinase inhibitors tested across 100+ kinases).
  • CRISPR-Cas9 knockout models : Confirming activity loss in cells lacking the putative target protein .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.